molecular formula C22H23NO4 B11763129 3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid

3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid

Cat. No.: B11763129
M. Wt: 365.4 g/mol
InChI Key: ZIOKJVDGYGHREC-UHFFFAOYSA-N
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Description

3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the Piperidine Ring: The protected amino compound is then subjected to cyclization to form the piperidine ring. This step often involves the use of a suitable cyclizing agent under controlled conditions.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((9H-Fluoren-9-yl)methoxy)-3-oxo-2-(piperidin-3-yl)propanoic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxy)-3-oxo-2-piperidin-3-ylpropanoic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-6-5-11-23-12-14)22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20,23H,5-6,11-13H2,(H,24,25)

InChI Key

ZIOKJVDGYGHREC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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